Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide
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Overview
Description
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide is an organic compound belonging to the quinolinium derivatives. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of the quinolinium core and the trimethoxyphenyl group contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1-methylquinolinium iodide with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide has several scientific research applications:
Nonlinear Optical Materials: This compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical communications, optical modulation, and laser frequency conversion.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new therapeutic agents.
Material Science: Due to its photoluminescent properties, this compound can be used in the development of advanced materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide involves its interaction with molecular targets through its quinolinium core and trimethoxyphenyl group. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action in different applications.
Comparison with Similar Compounds
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide can be compared with other quinolinium derivatives, such as:
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
3-cyano-1-methyl-quinolinium iodide:
The unique combination of the quinolinium core and the trimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct properties and applications.
Properties
CAS No. |
110816-63-2 |
---|---|
Molecular Formula |
C21H22INO3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-17(12-10-16-7-5-6-8-18(16)22)11-9-15-13-19(23-2)21(25-4)20(14-15)24-3;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI Key |
UPSRLILKTPIRSI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C(=C3)OC)OC)OC.[I-] |
Origin of Product |
United States |
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